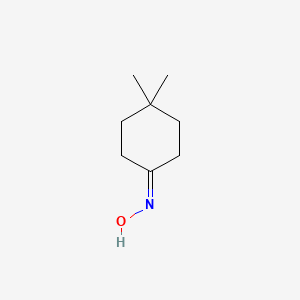
4,4-二甲基环己酮肟
概述
描述
4,4-Dimethylcyclohexanone oxime is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as N-(4,4-dimethylcyclohexylidene)hydroxylamine . The molecular weight of this compound is 141.21 g/mol .
Synthesis Analysis
The synthesis of 4,4-Dimethylcyclohexanone oxime and similar oximes typically involves the reaction of oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) using a super base—pulverized potassium hydroxide in DMSO . The reactions take place at room temperature and the products are obtained in high yields .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylcyclohexanone oxime consists of a cyclohexane ring with two methyl groups attached to the same carbon atom and an oxime functional group attached to another carbon atom . The InChI representation of the molecule is InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3 .
Chemical Reactions Analysis
Oximes, including 4,4-Dimethylcyclohexanone oxime, have diverse reactivity modes that enable their use in various methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethylcyclohexanone oxime include a molecular weight of 141.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 32.6 Ų .
科学研究应用
结构分析和重排研究
4,4-二甲基环己酮肟衍生物一直是结构分析的主题,以了解贝克曼重排过程。研究表明,肟氮上的取代基的电子需求影响 N-OR 键距离和 N1-C1-C2 键角,这在贝克曼重排的早期阶段至关重要。这些发现对于理解反应机理和设计有效的工业过程非常重要 (Yeoh 等人,2012 年)。
亲核性质和簇的形成
研究还深入探讨了肟的亲核性,包括酮肟,如 4,4-二甲基环己酮肟。这些研究强调了它们与腈基闭合硼酸盐簇反应形成亚胺基闭合硼酸盐的能力。这些见解对于理解和利用这些化合物在合成化学中的反应性至关重要 (Bolotin 等人,2016 年)。
贝克曼重排和工业应用
4,4-二甲基环己酮肟与贝克曼重排过程密切相关,该过程是合成 ε-己内酰胺(尼龙-6 的前体)的关键。研究探索了各种催化剂和条件以优化这种重排,促进了工业化学和材料科学的进步 (Setoyama 等人,2007 年)。
分子间相互作用和晶体学
通过 X 射线衍射和其他光谱方法获得了对环己酮肟衍生物(包括 4,4-二甲基环己酮肟)的自缔合和立体化学的见解。了解这些分子相互作用对于在晶体工程和材料设计中的应用至关重要 (Olivato 等人,2001 年)。
作用机制
Target of Action
The primary targets of oximes, a class of compounds to which 4,4-Dimethylcyclohexanone oxime belongs, are enzymes such as acetylcholinesterase . These enzymes play a crucial role in nerve function, and their inhibition can lead to a variety of neurological effects .
Mode of Action
Oximes, including 4,4-Dimethylcyclohexanone oxime, act as nucleophiles. They compete with oxygen in a reaction with a carbonyl group, leading to the formation of an oxime . This reaction is essentially irreversible, as the adduct dehydrates . This mode of action allows oximes to reactivate enzymes that have been inhibited by certain toxins .
Biochemical Pathways
The biochemical pathways affected by oximes are primarily those involving the targeted enzymes. For instance, in the case of acetylcholinesterase, the enzyme’s normal function is to break down acetylcholine, a neurotransmitter, in the synaptic cleft. By reactivating this enzyme, oximes can restore normal neurotransmission following exposure to certain toxins .
Pharmacokinetics
Oximes in general are known to have various pharmacokinetic properties depending on their specific structure . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact the bioavailability and effectiveness of these compounds .
Result of Action
The result of the action of 4,4-Dimethylcyclohexanone oxime, like other oximes, is the reactivation of the targeted enzymes. This can reverse the effects of certain toxins, restoring normal function to the affected biochemical pathways .
Action Environment
The action of 4,4-Dimethylcyclohexanone oxime, as with other oximes, can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity . Additionally, the presence of other substances, such as toxins that the compound is intended to counteract, can also influence its efficacy .
安全和危害
未来方向
Oximes, including 4,4-Dimethylcyclohexanone oxime, are gaining interest due to their diverse applications in fields such as coordination, materials chemistry, and biological activities . Future research directions may include exploring new synthetic methodologies, studying their biological activities, and developing environmentally friendly production methods .
属性
IUPAC Name |
N-(4,4-dimethylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGLUXGAALWDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=NO)CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963724 | |
| Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4701-96-6 | |
| Record name | Cyclohexanone, 4,4-dimethyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4701-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC129972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3060425.png)
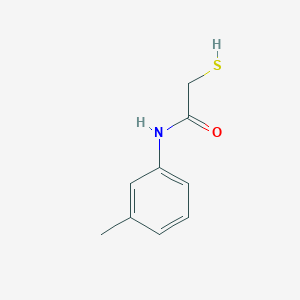
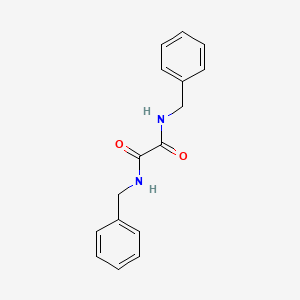
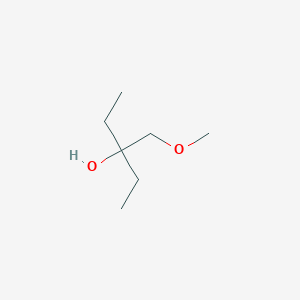
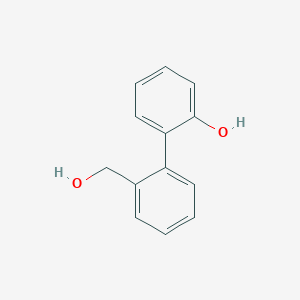
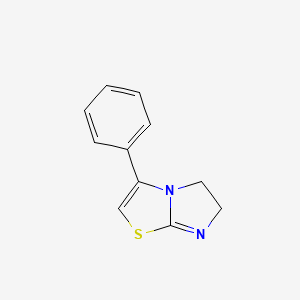

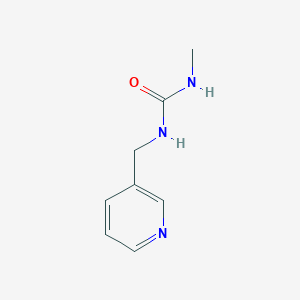
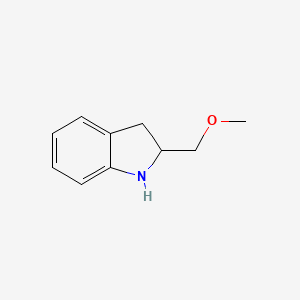
![3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B3060439.png)



![1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B3060445.png)
